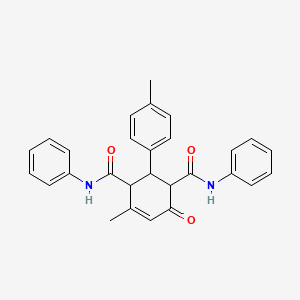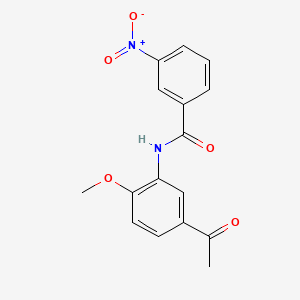
5-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydroisoxazol-2-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of boronic pinacol esters . Boronic acids and their esters are essential in drug design and drug delivery systems, especially for neutron capture therapy. their stability in water is limited . Now, let’s explore further.
Preparation Methods
The synthetic route for this compound involves the reaction of appropriate starting materials. While I don’t have specific details on the exact procedure, you can find it in scientific literature or databases. Industrial production methods may vary, but they likely follow similar principles.
Chemical Reactions Analysis
Types of Reactions::
Hydrolysis: These esters are susceptible to hydrolysis, especially at physiological pH. The kinetics depend on substituents in the aromatic ring.
Other Reactions: Beyond hydrolysis, this compound may participate in various organic reactions due to its functional groups.
Hydrolysis: Water (H₂O) acts as the reagent, and the pH significantly influences the reaction rate.
Other Reactions: Depending on the desired transformation, reagents like acids, bases, or catalysts may be employed.
Major Products:: The hydrolysis of this compound yields the corresponding boronic acid and the corresponding alcohol. Other reactions may lead to different products based on the reaction conditions.
Scientific Research Applications
Chemistry::
Boron-Carriers: Used in neutron capture therapy due to their affinity for capturing thermal neutrons.
Organic Synthesis: Building blocks for various organic reactions.
Drug Delivery: Boron-containing compounds play a role in targeted drug delivery.
Imaging Agents: Some boron compounds are used in imaging techniques.
Materials Science: Boron derivatives find applications in materials like polymers and ceramics.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific use. It may interact with molecular targets or pathways relevant to its application (e.g., cancer treatment, imaging, etc.). Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related boronic acids and esters. Each compound’s uniqueness lies in its substituents and functional groups.
Properties
Molecular Formula |
C19H18N2O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate |
InChI |
InChI=1S/C19H18N2O7/c1-3-27-19(22)18-16(12-4-8-14(9-5-12)20(23)24)17(21(25)28-18)13-6-10-15(26-2)11-7-13/h4-11,16,18H,3H2,1-2H3 |
InChI Key |
GLHGBKIJTSVSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059078.png)

![1-[2-(Thiophen-2-yl)ethyl]-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B11059082.png)
![3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059094.png)

![6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide](/img/structure/B11059102.png)
![6-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11059109.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059111.png)
![4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol](/img/structure/B11059117.png)

![4-[3-(4-methylphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11059125.png)
![N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11059140.png)
![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole](/img/structure/B11059153.png)
![4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11059163.png)
